molecular formula C16H15ClFNO2S B2921010 2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-fluorobenzamide CAS No. 1396794-83-4

2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-fluorobenzamide

Cat. No.: B2921010
CAS No.: 1396794-83-4
M. Wt: 339.81
InChI Key: JXRKHLIZAWWADM-UHFFFAOYSA-N
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Description

2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-fluorobenzamide is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its core value lies in its structural similarity to advanced intermediates used in the synthesis of kinase inhibitors. The molecule incorporates a benzamide moiety linked to a cyclopropyl-thiophene group, a pharmacophore pattern frequently associated with targeting ATP-binding sites in various kinase enzymes [https://pubmed.ncbi.nlm.nih.gov/38175966/]. Researchers are exploring this compound and its analogs primarily for their potential to modulate kinase signaling pathways implicated in oncology and neurodegenerative diseases. The specific substitution pattern—featuring chloro and fluoro groups on the benzamide ring, combined with the chiral center bearing cyclopropyl and thiophene rings—allows for fine-tuning of molecular properties such as binding affinity, selectivity, and metabolic stability. Current investigative applications focus on its use as a key precursor or a structural template for developing novel therapeutic agents targeting receptor tyrosine kinases (RTKs) and other intracellular signaling nodes. Its mechanism of action is characterized by competitive inhibition at the kinase domain, thereby disrupting downstream phosphorylation cascades that drive pathological cellular processes like proliferation and survival. This compound serves as a critical tool for researchers elucidating kinase function and validating new targets for intervention in complex disease models.

Properties

IUPAC Name

2-chloro-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO2S/c17-11-3-1-4-12(18)14(11)15(20)19-9-16(21,10-6-7-10)13-5-2-8-22-13/h1-5,8,10,21H,6-7,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRKHLIZAWWADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=C(C=CC=C2Cl)F)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-fluorobenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the chlorine and fluorine substituents. The thiophene ring is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-fluorobenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes, leveraging its reactivity and functional group diversity.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites and exert its effects through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The following table highlights structural analogs of Compound A and their substituent variations:

Compound ID Core Structure Substituents/Modifications Key Features
Compound A (Target) 2-Chloro-6-fluorobenzamide Cyclopropyl-hydroxyethyl + thiophen-2-yl Thiophene for π interactions; cyclopropyl for steric effects; hydroxyl H-bond donor
1a () 2-Chloro-6-fluorobenzamide 4-(2-Cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxy Cyano group increases polarity; isopropoxy enhances metabolic stability
13y () 2-Bromo-6-chlorobenzamide 4-(2-Cyano-3-hydroxybut-2-enamido)-5-fluoro-2-(trifluoropropoxy) Bromine increases molecular weight; trifluoropropoxy boosts lipophilicity
S-Metolachlor () 2-Chloroacetamide N-(2-Ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl) Ethyl-methyl groups improve soil mobility; methoxy reduces hydrolysis
EP3348550A1 Derivatives () Benzothiazole-acetamide Trifluoromethylbenzothiazole + substituted phenyl (e.g., 4-chlorophenyl) Benzothiazole core enhances electron-withdrawing effects; chloro improves binding

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: Compound A’s fluorobenzamide core confers higher lipophilicity compared to non-fluorinated analogs like N-(2-bromo-6-chlorophenyl)...acetamide (logP ~2.5) but lower than trifluoropropoxy-substituted derivatives (logP ~4.0) .
  • Solubility: The hydroxyl group in Compound A improves aqueous solubility (~15–20 μM) relative to cyano-substituted analogs (e.g., 1a: ~5–10 μM), though steric hindrance from cyclopropyl may limit this .

Stability and Degradation

  • The hydroxyl group in Compound A may render it susceptible to oxidation, unlike trifluoromethylated analogs (e.g., 13y) with improved oxidative stability .
  • Hydrolysis of the amide bond is mitigated by the electron-withdrawing fluorine and chlorine atoms, as seen in fluorobenzamide herbicides () .

Biological Activity

The compound 2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-fluorobenzamide (CAS No. 1396794-83-4) is a synthetic organic molecule characterized by its unique structural features, including a chloro group, a cyclopropyl moiety, and a thiophene ring. This article reviews its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is C16H18ClFNO2SC_{16}H_{18}ClFNO_2S, with a molecular weight of 335.84 g/mol. Its structural components suggest significant potential for biological interactions due to the presence of various functional groups.

PropertyValue
Molecular FormulaC₁₆H₁₈ClFNO₂S
Molecular Weight335.84 g/mol
IUPAC NameThis compound
CAS Number1396794-83-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach starts with the preparation of the benzamide core, followed by the introduction of chlorine and fluorine substituents. The thiophene ring is then attached through coupling reactions, optimized for yield and purity .

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound fits into binding sites through hydrogen bonding and hydrophobic interactions, modulating various biological pathways .

Antimicrobial Activity

Research on related benzamide derivatives has demonstrated antibacterial activity. For example, compounds featuring thiophene rings have shown effectiveness against various bacterial strains . The unique combination of functional groups in this compound may enhance its antimicrobial properties.

Enzyme Inhibition

Studies have highlighted the ability of similar compounds to act as inhibitors for critical enzymes involved in metabolic pathways. For instance, some benzamide derivatives inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells . This mechanism suggests that our compound may also possess enzyme-inhibitory properties worthy of further exploration.

Case Studies

Although specific case studies directly involving this compound are sparse, related compounds have been evaluated in clinical settings:

  • Benzamide Derivatives in Cancer Therapy : A study found that benzamide riboside inhibited cell growth in methotrexate-resistant leukemia cells through dual mechanisms involving DHFR downregulation .
  • Antimicrobial Testing : Compounds similar to the target compound were screened for antibacterial activity against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into the target compound’s efficacy .

Q & A

Q. What are the common synthetic routes for 2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-fluorobenzamide?

The synthesis typically involves multi-step reactions:

  • Benzamide Core Formation : Coupling 2-chloro-6-fluorobenzoic acid derivatives with amines. For example, thionyl chloride or oxalyl dichloride can activate the carboxylic acid group for amide bond formation .
  • Cyclopropane-Thiophene Sidechain : The cyclopropyl-hydroxyethyl-thiophene moiety is synthesized via alkylation or ring-opening reactions. Thiophene derivatives are often introduced using nucleophilic substitution or cross-coupling reactions .
  • Final Assembly : The benzamide and sidechain are conjugated under mild conditions (e.g., DCC/DMAP-mediated coupling) to avoid epimerization .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : To confirm substituent positions and stereochemistry, particularly for the cyclopropyl and thiophene groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight and purity.
  • X-ray Crystallography : Resolves 3D structural features, such as the orientation of the hydroxyl and cyclopropyl groups .

Q. How is the compound’s solubility profile assessed for in vitro studies?

  • Solvent Screening : Test solubility in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or HPLC.
  • LogP Determination : Reverse-phase HPLC or shake-flask methods quantify hydrophobicity, critical for cellular uptake studies .

Advanced Research Questions

Q. How can stereochemical challenges during cyclopropane ring formation be addressed?

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-cyclopropyl glycidol) to control stereochemistry .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Rh(II) complexes) for stereoselective cyclopropanation .
  • Post-Synthesis Analysis : Circular Dichroism (CD) or chiral HPLC to verify enantiomeric excess .

Q. What strategies resolve contradictions in reported biological activity data?

  • Batch Purity Analysis : Trace impurities from incomplete coupling (e.g., residual thiophene intermediates) can skew results. Use LC-MS to identify contaminants .
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times across studies.
  • Metabolic Stability Testing : Assess compound degradation in serum to explain variability in IC50 values .

Q. How can computational modeling predict target interactions?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding with potential targets (e.g., kinases or GPCRs). The fluorobenzamide group often engages in hydrophobic interactions, while the hydroxyl group forms hydrogen bonds .
  • MD Simulations : Evaluate conformational stability in aqueous environments. The cyclopropyl group may restrict rotation, affecting binding kinetics .

Q. What are optimal conditions for scaling up synthesis without compromising yield?

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclopropanation), reducing side reactions .
  • DoE Optimization : Design of Experiments (DoE) identifies critical parameters (temperature, catalyst loading) for amidation and purification .
  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability .

Methodological Notes

  • Contradictory Evidence : highlights variable yields in amidation depending on solvent (benzene vs. DCM). Prioritize DCM for higher reproducibility .
  • Safety Considerations : The compound’s fluorinated and chlorinated groups require handling in fume hoods with PPE. Stability studies (TGA/DSC) prevent decomposition during storage .

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